molecular formula C18H13F3N2O B3277752 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one CAS No. 66491-86-9

2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one

Cat. No. B3277752
CAS RN: 66491-86-9
M. Wt: 330.3 g/mol
InChI Key: XNJPBVDDFZGUEA-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring.



Synthesis Analysis

The synthesis of quinazolinone derivatives generally involves the reaction of anthranilic acid derivatives with isocyanates, carbamates, or carbodiimides. The specific synthesis route for this compound would depend on the availability of the starting materials and the desired yield and purity.



Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a trifluoromethyl group attached to the phenyl ring, and a cyclopropyl group attached to the 2-position of the quinazolinone ring. The presence of these functional groups could influence the compound’s reactivity and properties.



Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could undergo reactions typical of alkyl halides, and the carbonyl group in the quinazolinone ring could participate in nucleophilic addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity and stability.


Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential biological activity. Proper precautions should be taken when handling this compound, especially if its properties are not well known.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential as a therapeutic agent.


Please note that this is a general analysis based on the structure of the compound and the typical properties and reactions of its functional groups. For a more specific and detailed analysis, more information or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheet (SDS) when handling chemical substances.


properties

IUPAC Name

2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)12-4-3-5-13(10-12)23-15-7-2-1-6-14(15)17(24)22-16(23)11-8-9-11/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJPBVDDFZGUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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